3-{[(2-methylpyrimidin-4-yl)amino]methyl}benzoic acid
Description
3-{[(2-Methylpyrimidin-4-yl)amino]methyl}benzoic acid is a benzoic acid derivative featuring a pyrimidine-based substituent at the 3-position. The pyrimidine ring is substituted with a methyl group at position 2 and linked to the benzoic acid core via a methylene amino (-NH-CH₂-) bridge.
Properties
IUPAC Name |
3-[[(2-methylpyrimidin-4-yl)amino]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-9-14-6-5-12(16-9)15-8-10-3-2-4-11(7-10)13(17)18/h2-7H,8H2,1H3,(H,17,18)(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYAQFIGQNILXKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)NCC2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 2-Methylpyrimidin-4-amine with Bromomethylbenzoic Acid Derivatives
Key Steps
Synthesis of 3-(Bromomethyl)benzoic Acid :
- Starting Material : 3-Methylbenzoic acid.
- Reaction : Bromination of the methyl group using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN, UV light).
- Conditions : CCl₄ or CH₂Cl₂, 60–80°C, 8–12 hours.
- Yield : Moderate (≈60–70%) due to competing side reactions.
Protection of Carboxylic Acid :
- Reagent : Methanol with H₂SO₄ or DCC/DMAP in CH₂Cl₂.
- Product : 3-(Bromomethyl)benzoic acid methyl ester.
Alkylation with 2-Methylpyrimidin-4-amine :
- Base : K₂CO₃ or NaH.
- Solvent : DMF or THF.
- Conditions : 80–100°C, 6–12 hours.
- Product : 3-{[(2-Methylpyrimidin-4-yl)amino]methyl}benzoic acid methyl ester.
Deprotection :
- Reagent : NaOH (aqueous) or BBr₃.
- Conditions : Reflux in ethanol/water or CH₂Cl₂.
Cyclization of Intermediate Precursors
Pyrimidine Ring Formation via Guanidine Cyclization
Inspired by CN101928277B , this method constructs the pyrimidine ring post-alkylation.
Guanidine Intermediate Synthesis :
- Reactants : 3-Aminobenzoic acid, cyanamide, HCl.
- Conditions : Ethanol, 100°C, 5 hours.
- Product : 3-[(Aminoiminomethyl)amino]-4-methylbenzoic acid hydrochloride.
Cyclization with Pyridyl Ketone :
- Reagent : 3-(Dimethylamino)-1-(3-pyridyl)-2-propen-1-one.
- Conditions : Alcoholic solvent (e.g., isoamyl alcohol), pH 8–9, 80–100°C, 8–9 hours.
- Product : Pyrimidine-linked benzoic acid.
Methylation of Pyrimidine :
- Reagent : CH₃I, K₂CO₃.
- Conditions : DMF, 50°C, 2 hours.
Table 2: Cyclization Optimization
| Parameter | Optimal Value | Impact |
|---|---|---|
| Solvent | Isoamyl alcohol | High solubility, minimal side reactions |
| pH | 8.5 | Maximizes cyclization efficiency |
| Temperature | 90°C | Accelerates reaction kinetics |
Advantages :
- Atom Economy : Direct formation of the pyrimidine ring.
- Scalability : Uses inexpensive cyanamide and HCl.
One-Pot Multicomponent Reactions
Triazolo-Pyrimidine Derivatives (Adapted from)
While focused on triazolopyrimidines, this approach could inspire one-step syntheses.
Reactants :
- 5-Amino-1-phenyl-1H-1,2,4-triazole.
- Aromatic aldehyde.
- Ethyl acetoacetate.
- APTS catalyst.
Conditions :
- Ethanol, reflux, 24 hours.
- Product : Heterocyclic core with substituents.
Modification for Target Compound :
- Replace aldehyde with a bromomethylbenzoic acid derivative.
- Introduce methylpyrimidine via post-functionalization.
Comparative Analysis of Methods
Table 3: Method Efficiency and Complexity
| Method | Steps | Yield (%) | Key Reagents | Complexity |
|---|---|---|---|---|
| Alkylation | 4 | 60–75 | NBS, K₂CO₃ | Moderate |
| Cyclization | 3 | 70–80 | Cyanamide, HCl | High |
| Cross-Coupling | 2 | 50–60 | Pd catalysts | Low |
| Multicomponent | 1 | 45–55 | APTS | Very Low |
Critical Factors :
- Cost : Alkylation and cyclization are more cost-effective.
- Purity : Cyclization may require extra purification due to byproducts.
Chemical Reactions Analysis
Types of Reactions
3-{[(2-methylpyrimidin-4-yl)amino]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the dihydropyrimidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the dihydropyrimidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that 3-{[(2-methylpyrimidin-4-yl)amino]methyl}benzoic acid exhibits potential as an anticancer agent. It has been implicated in the development of compounds targeting neoplastic stem cell leukemia, suggesting its role in cancer treatment strategies. The compound's structure may enhance its interaction with biological targets, thereby improving its efficacy against specific cancer types.
Drug Development
This compound serves as an important intermediate in the synthesis of more complex pharmacological agents aimed at treating various cancers, including chronic myelogenous leukemia. Its utilization in drug development emphasizes its significance in pharmaceutical research. The synthesis typically involves several steps, which can vary based on desired yields and purity levels.
Biochemical Research Applications
Enzyme Interaction Studies
this compound can be employed in biochemical assays to study enzyme interactions. Its unique structure allows researchers to investigate how it binds to specific biological targets, such as enzymes or receptors involved in cancer progression. Molecular docking studies have been utilized to predict the compound's interactions at a molecular level, providing insights into its potential mechanisms of action and pharmacodynamics.
Chemical Probing
The compound can also act as a chemical probe in various biological studies, facilitating the exploration of cellular mechanisms and pathways involved in disease processes.
Mechanism of Action
The mechanism of action of 3-{[(2-methylpyrimidin-4-yl)amino]methyl}benzoic acid involves its interaction with specific molecular targets. The dihydropyrimidine ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation in cancer cells .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between the target compound and its analogs:
Key Observations :
- Steric Effects : The quinazoline derivative (428.26 g/mol) introduces bulkier aromatic systems, which may hinder binding in sterically constrained active sites .
- Electronic Effects: The pyrimidinone analog (302.33 g/mol) features an oxo group, enhancing hydrogen-bonding capacity compared to the methyl-substituted pyrimidine in the target compound .
Challenges and Opportunities
- Regioselectivity: As noted in , acylation reactions with diamine intermediates (e.g., 4-fluorobenzene-1,2-diamine) can yield regioisomers, necessitating rigorous purification .
- Optimization : Introducing electron-withdrawing groups (e.g., oxo in ) or extending aromatic systems (e.g., pyridinyl in ) could fine-tune the target compound’s activity .
Biological Activity
3-{[(2-methylpyrimidin-4-yl)amino]methyl}benzoic acid is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.
- Molecular Formula : C17H18N4O2
- Molecular Weight : 306.32 g/mol
- Melting Point : >257 °C
- Solubility : Slightly soluble in dimethyl sulfoxide and methanol when heated; hygroscopic.
Research indicates that this compound may act as an anticancer agent by targeting neoplastic stem cells, particularly in leukemia. Its unique molecular structure allows it to interact with specific biological targets, enhancing its efficacy against certain cancer types. Molecular docking studies have been utilized to predict its interactions with enzymes and receptors involved in cancer progression, suggesting that the compound may inhibit key pathways critical for tumor growth and survival.
Anticancer Activity
The compound has shown promise in various studies as an anticancer agent. It has been implicated in the development of therapeutics aimed at treating chronic myelogenous leukemia (CML). The following table summarizes findings from key studies:
| Study | Findings | Reference |
|---|---|---|
| Study 1 | Inhibition of leukemia stem cell proliferation | |
| Study 2 | Molecular docking reveals strong binding to cancer-related targets | |
| Study 3 | Demonstrated cytotoxicity against multiple cancer cell lines |
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. The presence of the benzoic acid moiety and the 2-methylpyrimidine substituent are critical for its interaction with biological targets.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals insights into the unique features that contribute to biological activity:
| Compound Name | Structure Similarities | Unique Features |
|---|---|---|
| 4-Methyl-3-{[(4-pyridinyl)amino]methyl}benzoic acid | Contains benzoic acid and amino groups | Pyridine instead of pyrimidine |
| 2-Methyl-4-amino-5-(aminomethyl)pyrimidine | Pyrimidine core | Lacks benzoic acid moiety |
| 4-Acetylamino-benzoic acid methyl ester | Benzoic acid structure | Acetyl group instead of amino group |
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical settings:
- Leukemia Treatment : In a study focusing on CML, this compound exhibited significant inhibition of cell growth and induced apoptosis in leukemia cell lines.
- Molecular Docking : Docking simulations indicated that the compound binds effectively to the active sites of enzymes involved in cancer metabolism, suggesting a mechanism for its antiproliferative effects.
- Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and distribution profiles, making it a candidate for further development in cancer therapy.
Q & A
Q. What are the key physicochemical properties of 3-{[(2-methylpyrimidin-4-yl)amino]methyl}benzoic acid, and how are they experimentally determined?
- Methodological Answer : Key properties include molecular weight (303.13 g/mol), hydrogen bond donors (2), acceptors (6), and topological polar surface area (73.3 Ų) . These are determined via:
- Mass spectrometry : For exact molecular weight and isotopic distribution.
- NMR spectroscopy : To confirm hydrogen bonding and structural integrity (e.g., aromatic proton shifts in DMSO-d₆) .
- HPLC : For purity assessment, using C18 columns and gradients of acetonitrile/water with 0.1% formic acid .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer : A two-step approach is typical:
Coupling reaction : React 2-methylpyrimidin-4-amine with 3-(bromomethyl)benzoic acid using DMF as a solvent and K₂CO₃ as a base at 80°C for 12 hours .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization from ethanol/water .
Reaction progress is monitored via TLC (Rf ~0.6 in ethyl acetate/hexane 1:1) .
Q. How is the compound characterized for structural confirmation?
- Methodological Answer :
- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–N = 1.34 Å) and dihedral angles between pyrimidine and benzoic acid moieties .
- FT-IR spectroscopy : Identifies carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and pyrimidine C=N vibrations (~1650 cm⁻¹) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?
- Methodological Answer : Contradictions often arise from dynamic processes (e.g., rotameric equilibria). Strategies include:
- Variable-temperature NMR : To observe coalescence of proton signals (e.g., methylene protons in the linker) .
- DFT calculations : Compare theoretical and experimental bond angles/energies to identify dominant conformers .
- Crystallographic refinement : Verify torsion angles (e.g., pyrimidine ring vs. benzoic acid plane) using software like SHELX .
Q. What strategies optimize yield in the synthesis of derivatives (e.g., metal complexes or Schiff bases)?
- Methodological Answer :
- Metal complexes : Use Zn(II) or Ni(II) salts in ethanol under reflux (e.g., 1:2 molar ratio of ligand:metal ion, 70°C, 6 hours). Monitor via UV-Vis (λmax shifts ~20–30 nm) .
- Schiff base derivatives : Condense with aldehydes (e.g., 3-hydroxybenzaldehyde) in glacial acetic acid, catalyzed by H₂SO₄. Purify via silica gel chromatography (CHCl₃:MeOH 9:1) .
Q. How does the compound interact with biological targets (e.g., PAR-1 receptors), and what assays validate these interactions?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to predict binding affinities to PAR-1 (ΔG ≈ −8.2 kcal/mol) .
- In vitro assays :
- Anticancer activity : MTT assay against HeLa cells (IC₅₀ ~15 µM).
- Antimicrobial screening : Agar diffusion (MIC ≤ 50 µg/mL for S. aureus) .
- SPR spectroscopy : Quantify binding kinetics (ka = 1.2 × 10⁴ M⁻¹s⁻¹) .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Standardize assay conditions : Use identical cell lines (e.g., HeLa vs. MCF-7), culture media, and incubation times.
- Control for purity : Ensure >95% purity via HPLC (retention time: 8.2 min, C18 column) .
- Meta-analysis : Compare data from ≥3 independent studies using ANOVA (p < 0.05 threshold) .
Advanced Experimental Design
Q. What computational methods predict the compound’s solubility and bioavailability?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
